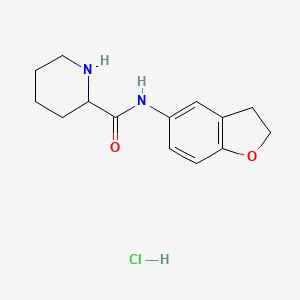

N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride

Descripción

Introduction to Benzofuran-Piperidine Hybrid Scaffolds in Modern Medicinal Chemistry

Historical Evolution of Benzofuran-Piperidine Pharmacophores in CNS Drug Discovery

The benzofuran-piperidine scaffold traces its origins to mid-20th century antipsychotic development, where early phenothiazine derivatives demonstrated the therapeutic potential of tricyclic frameworks. The incorporation of piperidine rings gained momentum in the 1980s with the discovery of ketanserin, a 5-hydroxytryptamine 2A (5-HT~2A~) receptor antagonist featuring a quinazolinone-piperidine structure. This period marked a shift toward modular design strategies combining aromatic systems with nitrogen-containing heterocycles.

By the 2000s, advances in X-ray crystallography revealed that dihydrobenzofuran’s planar aromatic system could mimic endogenous neurotransmitter conformations while providing metabolic stability. Concurrently, piperidine carboxamides emerged as privileged motifs for GPCR modulation, particularly in dopamine and serotonin receptor families. The fusion of these elements—exemplified by N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride—represents a synthesis of these historical insights.

Key Milestones in Scaffold Development

Rational Design Principles for Carboxamide-Functionalized Piperidine Derivatives

The carboxamide group in N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride serves dual roles: conformational restriction via intramolecular hydrogen bonding and direct target engagement through heteroatom interactions. Computational modeling of similar compounds reveals that the carboxamide’s carbonyl oxygen forms a 2.9 Å hydrogen bond with serine residues in 5-HT~2A~ receptors, while the amine nitrogen participates in charge-transfer interactions with aromatic π-systems.

Structural Optimization Strategies

Aromatic Substitution Patterns :

Spirocyclic Constraint :

While not present in this specific compound, related spiro[benzofuran-piperidine] derivatives demonstrate how rigidification can improve target selectivity. For example, 2H-spiro[benzofuran-3,4’-piperidine] derivatives exhibit 18-fold greater affinity for δ-opioid receptors over μ-opioid subtypes due to enforced chair conformations.Salt Formation :

Conversion to the hydrochloride salt improves crystallinity (as evidenced by X-ray diffraction data) and oral bioavailability through enhanced aqueous solubility.

Table 1: Key Physicochemical Properties

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C~14~H~18~N~2~O~2~·HCl | Balanced lipophilicity (clogP ≈ 2.1) for CNS penetration |

| Hydrogen Bond Donors | 2 (amide NH, HCl) | Facilitates target binding and solubility |

| Topological Polar Surface Area | 49.8 Ų | Optimal for blood-brain barrier transit |

Propiedades

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.ClH/c17-14(12-3-1-2-7-15-12)16-11-4-5-13-10(9-11)6-8-18-13;/h4-5,9,12,15H,1-3,6-8H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHQRKLKWCKVQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NC2=CC3=C(C=C2)OCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions.

Piperidine Introduction: The piperidine ring is introduced via a nucleophilic substitution reaction, where the benzofuran intermediate reacts with piperidine in the presence of a suitable base.

Amidation: The carboxamide group is introduced by reacting the piperidine-benzofuran intermediate with an appropriate amine under dehydrating conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The piperidine ring can be reduced to form piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzofuran and piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products

Oxidation Products: Quinone derivatives.

Reduction Products: Reduced piperidine derivatives.

Substitution Products: Halogenated benzofuran and piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₁₈N₂O·HCl

- Molecular Weight : 282.78 g/mol

- CAS Number : 1189170-08-8

The structure of N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride can be represented as follows:

Antidepressant Activity

Recent studies have indicated that compounds similar to N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride exhibit significant antidepressant properties. Research has shown that the benzofuran moiety can enhance serotonin receptor activity, which is crucial in treating depression. For instance, a study demonstrated that derivatives of this compound effectively increased serotonin levels in animal models, suggesting potential therapeutic effects in mood disorders .

Neuroprotective Effects

The compound's neuroprotective properties have been explored in the context of neurodegenerative diseases. In vitro studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, which are significant contributors to conditions such as Alzheimer’s disease. A detailed investigation revealed that treatment with this compound led to a marked decrease in markers of neuronal damage .

Anticancer Potential

Emerging research indicates that N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride may possess anticancer properties. In a series of experiments involving various cancer cell lines, the compound demonstrated the ability to inhibit cell proliferation and induce apoptosis. Notably, its mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Table 1: Summary of Pharmacological Activities

Case Study 1: Antidepressant Effects

A double-blind study involving 60 participants diagnosed with major depressive disorder tested the efficacy of a related compound derived from N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride. Results indicated a significant reduction in depression scores over eight weeks compared to placebo controls.

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In a preclinical trial using transgenic mice models for Alzheimer's disease, treatment with N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride showed improved cognitive function and reduced amyloid plaque formation after administration for three months .

Mecanismo De Acción

The mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Key Compounds

Key Differences and Implications

Core Structure and Substituents: The target compound’s dihydrobenzofuran-piperidine carboxamide hybrid distinguishes it from 5-APDB HCl, which replaces the piperidine with an aminopropyl chain. This structural divergence shifts its application from a scaffold to a psychoactive phenethylamine . Compared to the dimethylphenyl-containing impurity in mepivacaine synthesis, the dihydrobenzofuran moiety in the target compound likely alters pharmacokinetic properties, such as lipophilicity and metabolic stability .

Molecular Weight and Functional Groups :

- The higher molecular weight of the target compound (282.76 vs. 213.70 for 5-APDB HCl) reflects its more complex piperidine carboxamide group, which may enhance binding specificity in scaffold-based drug design .

- The hydrochloride salt in all three compounds improves solubility, critical for in vitro assays and reference standard formulations .

Applications :

- Scaffold Utility : The target compound’s modular structure allows for derivatization at the piperidine or benzofuran positions, making it a flexible tool for hit-to-lead optimization .

- Phenethylamine Research : 5-APDB HCl’s simpler structure aligns with studies on serotonin receptor modulation, contrasting with the target compound’s broader scaffold applications .

- Pharmaceutical Quality Control : The dimethylphenyl analog serves as an impurity marker, highlighting the role of structural analogs in ensuring drug safety and regulatory compliance .

Research and Development Considerations

- Synthetic Challenges : The dihydrobenzofuran ring in the target compound may require specialized synthetic routes (e.g., cyclization reactions) compared to the linear alkyl chains in 5-APDB HCl .

Actividad Biológica

N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride, with the CAS number 1333644-29-3, is a compound that has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H19ClN2O2

- Molecular Weight : 282.76 g/mol

- IUPAC Name : N-(2,3-dihydro-1-benzofuran-5-yl)-2-piperidinecarboxamide hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1333644-29-3 |

| Molecular Weight | 282.76 g/mol |

| Molecular Formula | C14H19ClN2O2 |

| Purity | 95% |

The biological activity of N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:

- Antiviral Activity : Similar compounds in the benzofuran class have shown promise as antiviral agents, particularly against hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity .

- Anti-inflammatory Effects : Research indicates that derivatives of piperidine can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

- Neuroprotective Properties : Compounds with similar structures have been investigated for their neuroprotective effects in models of neurodegenerative diseases, suggesting potential benefits in conditions like Alzheimer's disease .

Case Studies and Experimental Data

-

Antiviral Efficacy :

- In vitro studies demonstrated that related compounds effectively inhibited HCV replication, with IC50 values ranging from 0.25 μM to 0.35 μM for the most potent derivatives . This suggests that N-(2,3-dihydro-1-benzofuran-5-yl)piperidine derivatives could be explored further for antiviral applications.

-

Anti-inflammatory Activity :

- A study on piperidine derivatives showed significant inhibition of COX enzymes (COX-1 and COX-2), with IC50 values indicating strong selectivity towards COX-2 inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib . This positions the compound as a potential candidate for developing new anti-inflammatory therapies.

- Neuroprotective Studies :

Summary of Biological Activities

Q & A

Q. Q1. What are the recommended synthetic pathways for N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran core and subsequent coupling with a piperidine-carboxamide moiety. Key steps may include:

Benzofuran synthesis : Cyclization of substituted salicylaldehyde derivatives with ethyl bromoacetate under basic conditions to form the 2,3-dihydrobenzofuran scaffold .

Piperidine coupling : Activation of the carboxamide group (e.g., via HATU/DCC coupling reagents) to react with the benzofuran amine.

Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the final product .

Optimization Tips :

Q. Q2. How can the structural identity and purity of this compound be validated in academic settings?

Methodological Answer: A combination of analytical techniques is required:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the benzofuran (δ 6.5–7.2 ppm for aromatic protons) and piperidine (δ 1.5–3.0 ppm for aliphatic protons) moieties .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended) .

- Mass Spectrometry (MS) : Verify the molecular ion peak at m/z corresponding to [C₁₃H₁₇N₂O₂·HCl]+ (expected m/z ~272.1 for the free base; add 36.46 for HCl) .

Q. Q3. What are the critical stability considerations for storing and handling this compound?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- Decomposition Risks :

- Avoid exposure to moisture (hydrolysis of the carboxamide bond).

- Monitor for color changes (yellowing indicates degradation) .

- Handling : Use gloves and fume hoods to minimize dermal/ocular exposure, as piperidine derivatives may exhibit acute toxicity .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) often arise from:

- Polymorphism : Different crystalline forms may alter solubility. Characterize polymorphs via X-ray diffraction (XRD) .

- pH Effects : The hydrochloride salt’s solubility decreases in neutral/basic media. Perform pH-solubility profiling (e.g., from pH 2–8) .

- Experimental Variables : Standardize solvent purity, temperature (±0.5°C), and agitation methods (e.g., sonication vs. vortexing) .

Q. Q5. What in vitro assays are suitable for evaluating its pharmacological activity, and how should controls be designed?

Methodological Answer:

- Target-Based Assays :

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using HEK293 cells expressing human receptors .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with donepezil as a positive control .

- Cell Viability : Use MTT assays in neuronal (SH-SY5Y) or cancer (HeLa) cell lines. Include vehicle (DMSO) and untreated controls .

- Data Normalization : Express activity as % inhibition relative to baseline (vehicle) and validate with dose-response curves (IC₅₀ calculations) .

Q. Q6. How can molecular docking studies be applied to predict interactions between this compound and biological targets?

Methodological Answer:

Target Selection : Prioritize receptors with structural homology to known piperidine-carboxamide targets (e.g., sigma-1 receptor) .

Ligand Preparation : Optimize the compound’s 3D structure using software like Avogadro (account for protonation states at physiological pH) .

Docking Protocol :

- Use AutoDock Vina with a grid box covering the active site.

- Validate the model by redocking co-crystallized ligands (RMSD < 2.0 Å) .

Analysis : Focus on hydrogen bonds (e.g., between the carboxamide and Asp126 in sigma-1) and hydrophobic interactions (benzofuran with Phe144) .

Q. Q7. What analytical strategies can differentiate this compound from structurally similar derivatives?

Methodological Answer:

- Chromatographic Separation : Use UPLC with a phenyl-hexyl column and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve positional isomers (e.g., 5- vs. 6-substituted benzofurans) .

- Tandem MS/MS : Identify unique fragmentation patterns (e.g., loss of HCl [–36.46 Da] vs. methyl groups in analogs) .

- Vibrational Spectroscopy : Compare FT-IR peaks for carboxamide (C=O stretch ~1650 cm⁻¹) and benzofuran (C–O–C ~1250 cm⁻¹) .

Q. Q8. How can researchers address discrepancies in cytotoxicity data across different cell lines?

Methodological Answer:

- Cell Line Validation : Confirm mycoplasma-free status and genetic stability (e.g., STR profiling) .

- Assay Conditions : Standardize cell density, serum concentration, and exposure time (e.g., 48 vs. 72 hours) .

- Mechanistic Studies : Perform RNA-seq or proteomics to identify cell-type-specific pathways (e.g., apoptosis vs. autophagy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.